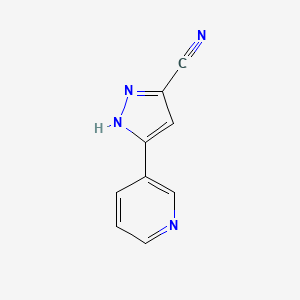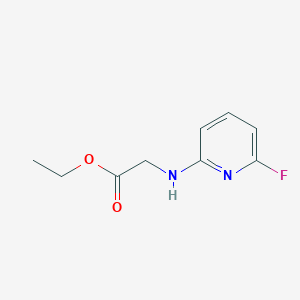
Ethyl (6-fluoropyridin-2-yl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (6-fluoropyridin-2-yl)glycinate is a chemical compound with the molecular formula C9H11FN2O2 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its interesting reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-fluoropyridin-2-yl)glycinate typically involves the reaction of 6-fluoropyridine-2-carboxylic acid with ethyl glycinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 6-fluoropyridine-2-carboxylic acid and ethyl glycinate.
Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The starting materials are dissolved in an appropriate solvent (e.g., dichloromethane), and the coupling agent and base are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl (6-fluoropyridin-2-yl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
科学研究应用
Ethyl (6-fluoropyridin-2-yl)glycinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl (6-fluoropyridin-2-yl)glycinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
Ethyl (6-fluoropyridin-2-yl)glycinate can be compared with other similar compounds, such as:
- Ethyl (2-chloropyridin-3-yl)glycinate
- Ethyl (4-bromopyridin-2-yl)glycinate
- Ethyl (3-iodopyridin-2-yl)glycinate
These compounds share similar structural features but differ in the halogen substituent on the pyridine ring. The presence of different halogens can significantly influence their chemical reactivity and biological activities, making this compound unique in its properties and applications.
属性
分子式 |
C9H11FN2O2 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC 名称 |
ethyl 2-[(6-fluoropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H11FN2O2/c1-2-14-9(13)6-11-8-5-3-4-7(10)12-8/h3-5H,2,6H2,1H3,(H,11,12) |
InChI 键 |
YNLYUKUBEJXXCW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC1=NC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


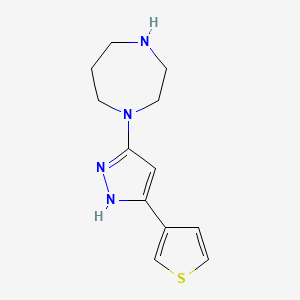
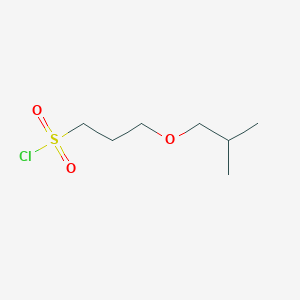


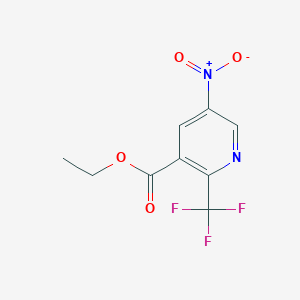
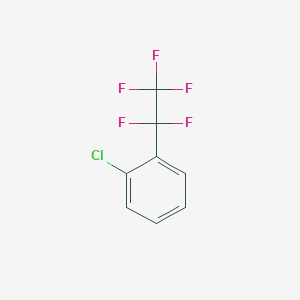

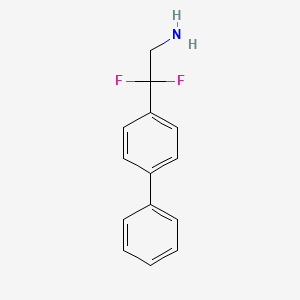


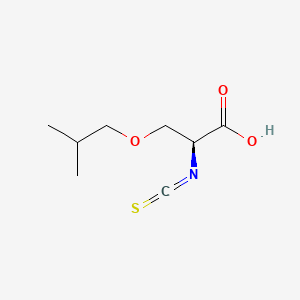
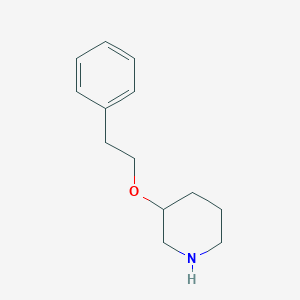
![1-Amino-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13535651.png)
